molecular formula C6H10N2O B599580 (4,5-dimethyl-1H-imidazol-2-yl)methanol CAS No. 115245-13-1

(4,5-dimethyl-1H-imidazol-2-yl)methanol

Cat. No.: B599580
CAS No.: 115245-13-1
M. Wt: 126.159
InChI Key: XRUICZARPZYJTK-UHFFFAOYSA-N
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Description

(4,5-dimethyl-1H-imidazol-2-yl)methanol (CAS 115245-13-1) is a high-purity heterocyclic organic compound with the molecular formula C6H10N2O and a molecular weight of 126.16 g/mol . This chemical, classified as an imidazole alcohol, serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research . As a functionalized imidazole derivative, its core structure is a prime scaffold for constructing more complex molecules. The presence of both an imidazole ring and a hydroxymethyl group allows for further chemical modifications, making it a critical intermediate in the development of novel compounds . Researchers utilize this and similar structures in diverse applications, including the synthesis of potential pharmaceutical candidates, where the imidazole ring is a common pharmacophore found in various bioactive molecules . Its properties also make it a candidate for developing specialized materials, such as ligands for metal complexes or components in advanced polymer science. The product is supplied as a powder and should be stored at room temperature . This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4,5-dimethyl-1H-imidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-4-5(2)8-6(3-9)7-4/h9H,3H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUICZARPZYJTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676283
Record name (4,5-Dimethyl-1H-imidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115245-13-1
Record name (4,5-Dimethyl-1H-imidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4,5 Dimethyl 1h Imidazol 2 Yl Methanol and Its Chemical Precursors

Established Synthetic Pathways for the Imidazole (B134444) Core

The formation of the 4,5-dimethyl-1H-imidazole backbone is a critical first step. Established methods primarily rely on the condensation of smaller, readily available precursor molecules.

Multi-component Condensation Reactions

The most prominent and versatile method for the synthesis of polysubstituted imidazoles, including the 4,5-dimethyl variant, is the Debus-Radziszewski imidazole synthesis. wikipedia.orgijprajournal.comslideshare.net This reaction is a one-pot, multi-component condensation that brings together a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849). wikipedia.orgijprajournal.com In the context of synthesizing the 4,5-dimethylimidazole core, the specific reactants are 2,3-butanedione (B143835) (the 1,2-dicarbonyl component), an aldehyde, and ammonia. The reaction proceeds through the formation of a diimine intermediate from the dicarbonyl and ammonia, which then condenses with the aldehyde to form the imidazole ring. wikipedia.org

The general scheme for the Debus-Radziszewski synthesis of a 2-substituted-4,5-dimethyl-1H-imidazole is as follows:

A variety of catalysts can be employed to promote this reaction, often leading to improved yields and milder reaction conditions. For instance, lactic acid has been reported as a biodegradable catalyst for the synthesis of 2,4,5-trisubstituted imidazoles, providing high yields. ijprajournal.com Other catalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and deep eutectic solvents like urea–ZnCl2 have also been effectively used. ijprajournal.com

Approaches from Dicarbonyl Precursors

The synthesis of the 4,5-dimethyl-1H-imidazole core from dicarbonyl precursors is intrinsically linked to the Debus-Radziszewski reaction, as 2,3-butanedione is the key dicarbonyl starting material. The reaction's versatility allows for the introduction of various substituents at the C2 position by selecting the appropriate aldehyde in the initial condensation. For the synthesis of the unsubstituted 4,5-dimethyl-1H-imidazole, formaldehyde (B43269) can be used as the aldehyde component.

The mechanism involves the initial condensation of the dicarbonyl compound (2,3-butanedione) with ammonia to form a diimine intermediate. This is followed by cyclization with an aldehyde to yield the final imidazole product. wikipedia.orgresearchgate.net

Regioselective Synthesis of 2-Substituted Imidazoles

Once the 4,5-dimethyl-1H-imidazole core is synthesized, the next critical step is the introduction of a hydroxymethyl group specifically at the C2 position. The C2 position of the imidazole ring is the most acidic, which facilitates its functionalization. mdpi.com A common and effective strategy involves a two-step process: the formylation of the C2 position to yield an aldehyde, followed by the reduction of the aldehyde to the corresponding alcohol.

A key intermediate in this pathway is 4,5-dimethyl-1H-imidazole-2-carbaldehyde. This compound can be synthesized, and its subsequent reduction provides a direct route to (4,5-dimethyl-1H-imidazol-2-yl)methanol. While a specific detailed procedure for the reduction of 4,5-dimethyl-1H-imidazole-2-carbaldehyde is not extensively documented in readily available literature, the reduction of similar 2-formylimidazoles is a well-established transformation. For example, (4-(Adamantan-1-yl)-1-isopropylimidazol-2-yl)methanol has been successfully synthesized by the reduction of its corresponding 2-carbaldehyde using lithium aluminum hydride (LiAlH4) in dry tetrahydrofuran (B95107) (THF). nih.gov This suggests a highly analogous and viable route for the synthesis of the target compound.

The proposed two-step synthesis is outlined below:

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like imidazoles. mdpi.commdpi.com These approaches often focus on the multi-component condensation step for the formation of the imidazole core, employing environmentally benign catalysts and reaction conditions.

Microwave-assisted synthesis has emerged as a powerful tool in this regard. ajrconline.orgmdpi.com It often leads to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. The synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles has been successfully achieved under solvent-free conditions using microwave irradiation. ijprajournal.com

Ultrasound-assisted synthesis is another green technique that has been effectively applied to the Debus-Radziszewski reaction. mdpi.commdpi.comresearchgate.net The use of ultrasonic irradiation can enhance reaction rates and yields, often at ambient temperatures. Various catalysts, including nanocatalysts and metal complexes, have been used in conjunction with ultrasound to promote the synthesis of substituted imidazoles. nih.govnih.gov For example, zirconium(IV) acetylacetonate (B107027) has been used as a catalyst for the ultrasound-promoted synthesis of 2,4,5-trisubstituted imidazoles in ethanol (B145695) at room temperature. researchgate.net

The following table summarizes some green catalytic systems used for the synthesis of substituted imidazoles, which are applicable to the formation of the 4,5-dimethylimidazole precursor.

CatalystReaction ConditionsAdvantagesReference
Lactic Acid160°CBiodegradable, high yield ijprajournal.com
Urea-ZnCl2 Deep Eutectic Solvent110°CExcellent yield, short reaction time ijprajournal.com
Zirconium(IV) acetylacetonateUltrasound, Room TemperatureMild conditions, high yield, short reaction time researchgate.net
Nanocrystalline MgAl2O4Ultrasound, 60°C, EthanolHigh yields, short reaction times, easy work-up nih.gov
InCl3·3H2ORoom TemperatureMild and effective, high yields core.ac.uk

Advanced Spectroscopic and Structural Elucidation of 4,5 Dimethyl 1h Imidazol 2 Yl Methanol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

Key expected signals for (4,5-dimethyl-1H-imidazol-2-yl)methanol would include:

Methyl Protons (4-CH₃ and 5-CH₃): Two singlets corresponding to the two methyl groups on the imidazole (B134444) ring. Their chemical shifts would be influenced by the electronic nature of the imidazole ring.

Methylene (B1212753) Protons (-CH₂OH): A singlet for the two protons of the methanol (B129727) group attached to the C2 position of the imidazole ring. The chemical shift of these protons would be deshielded due to the adjacent oxygen atom.

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.

Imidazole N-H Proton: A broad singlet for the proton attached to the nitrogen atom in the imidazole ring. Its chemical shift can also vary significantly with experimental conditions.

A hypothetical ¹H NMR data table for this compound in a common deuterated solvent like DMSO-d₆ is presented below for illustrative purposes, based on general principles and data from analogs.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 2.10s6H4-CH₃, 5-CH₃
~ 4.50s2H-CH₂OH
~ 5.00br s1H-OH
~ 11.50br s1HImidazole N-H
Hypothetical data based on chemical shift predictions and analog data.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom. Analysis of the analog (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol reveals characteristic chemical shifts for the imidazole ring carbons and the attached functional groups. mdpi.com

Expected ¹³C NMR signals for this compound would include:

Methyl Carbons (4-CH₃ and 5-CH₃): Signals in the aliphatic region of the spectrum.

Methylene Carbon (-CH₂OH): A signal for the carbon of the methanol group, shifted downfield by the attached oxygen.

Imidazole Ring Carbons (C2, C4, C5): Signals in the aromatic/heteroaromatic region. The C2 carbon, bonded to two nitrogen atoms and the methanol group, would be the most downfield of the ring carbons. The C4 and C5 carbons, being equivalent in a time-averaged sense in the 1H-tautomer, might show a single signal or two closely spaced signals.

A projected ¹³C NMR data table is provided below.

Chemical Shift (δ, ppm)Assignment
~ 10.04-CH₃, 5-CH₃
~ 55.0-CH₂OH
~ 125.0C4, C5
~ 148.0C2
Projected data based on chemical shift predictions and known values for similar imidazole structures.

Infrared (IR) and Raman Spectroscopic Investigations

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their vibrational modes. A study on a related compound, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, offers insight into the expected vibrational frequencies for the 4,5-dimethyl-1H-imidazole core. malayajournal.org

Key vibrational modes expected for this compound include:

O-H Stretching: A broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, characteristic of the hydroxyl group and indicative of hydrogen bonding.

N-H Stretching: A band in the region of 3100-3500 cm⁻¹ in the IR spectrum, corresponding to the N-H bond of the imidazole ring.

C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations would be observed. Aromatic C-H stretches from the imidazole ring are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups will appear just below 3000 cm⁻¹.

C=N and C=C Stretching: Vibrations associated with the imidazole ring are expected in the 1400-1650 cm⁻¹ region.

C-O Stretching: A strong band in the IR spectrum, typically in the 1000-1260 cm⁻¹ range, corresponding to the stretching of the C-O single bond of the primary alcohol.

Ring Vibrations: Various in-plane and out-of-plane bending modes of the imidazole ring will be present in the fingerprint region of the spectra.

The complementary nature of IR and Raman spectroscopy would be beneficial in assigning these vibrational modes, as some modes may be more active in one technique than the other.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Technique
O-H Stretch3200 - 3600IR (broad)
N-H Stretch3100 - 3500IR
Aromatic C-H Stretch> 3000IR, Raman
Aliphatic C-H Stretch< 3000IR, Raman
C=N, C=C Stretch1400 - 1650IR, Raman
C-O Stretch1000 - 1260IR (strong)
Expected vibrational modes and their approximate wavenumber ranges.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the precise determination of the molecular weight of a compound, which in turn allows for the confirmation of its elemental composition. For this compound (C₆H₁₀N₂O), the exact mass can be calculated.

The predicted monoisotopic mass for the protonated molecule [M+H]⁺ is 127.0866 Da. Experimental determination of the m/z value with high accuracy using HRMS would provide strong evidence for the molecular formula C₆H₁₀N₂O. Data from the analog (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, which was characterized by ESI-HRMS, demonstrates the utility of this technique in confirming the molecular formula of such imidazole derivatives. mdpi.com

IonCalculated Exact Mass (m/z)
[C₆H₁₀N₂O + H]⁺127.0866
[C₆H₁₀N₂O + Na]⁺149.0685
Calculated exact masses for common adducts.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While a crystal structure for this compound itself is not available in the searched literature, X-ray crystallographic studies on other imidazole derivatives have revealed key structural features. For instance, the planarity of the imidazole ring and the specific hydrogen bonding patterns are often elucidated. In the solid state, this compound would be expected to form an extensive network of hydrogen bonds involving the hydroxyl group and the nitrogen atoms of the imidazole ring, influencing its crystal packing and physical properties. A successful crystallographic analysis would provide definitive proof of its molecular structure and connectivity.

Chiroptical Spectroscopic Analysis of Enantiopure Derivatives

Chiroptical spectroscopy, which includes techniques like optical rotatory dispersion (ORD) and circular dichroism (CD), is used to study chiral molecules. This compound itself is not chiral. However, if a chiral center were introduced into the molecule, for example, by derivatization of the methanol group with a chiral auxiliary or if one of the methyl groups were replaced by a different substituent creating a stereocenter, the resulting enantiomers would exhibit chiroptical properties.

Studies on chiral imidazole derivatives have shown that they can exhibit strong chiroptical properties, which are sensitive to their molecular structure and aggregation state. rsc.org The synthesis and chiroptical analysis of derivatives such as (-)-(S)-2-chloro-3-(5-imidazolyl)propanol have been reported, demonstrating the utility of these techniques in assigning absolute configurations and studying the electronic transitions of chiral imidazole-containing molecules. researchgate.net For any future work involving enantiopure derivatives of this compound, chiroptical spectroscopy would be an essential tool for their characterization.

Chemical Reactivity and Functionalization Strategies of the 4,5 Dimethyl 1h Imidazol 2 Yl Methanol Scaffold

Transformations of the Hydroxymethyl Moiety

The hydroxymethyl group at the C2 position is a primary site for chemical modification, allowing for oxidation to carbonyl compounds or substitution to introduce a range of other functional groups.

The primary alcohol of (4,5-dimethyl-1H-imidazol-2-yl)methanol can be readily oxidized to the corresponding aldehyde, 4,5-dimethyl-1H-imidazole-2-carboxaldehyde, or further to 4,5-dimethyl-1H-imidazole-2-carboxylic acid. The choice of oxidant and reaction conditions determines the final product.

The synthesis of 4,5-dimethyl-1H-imidazole-2-carboxaldehyde has been reported, and this compound is commercially available. biosynth.comsigmaaldrich.com While specific detailed procedures for the oxidation of this compound are not extensively documented in the provided literature, general methods for the oxidation of hydroxymethyl imidazoles to their corresponding aldehydes are well-established. These often employ mild oxidizing agents to prevent over-oxidation and decomposition. For instance, manganese dioxide (MnO₂) is a common reagent for the oxidation of allylic and benzylic-type alcohols, including hydroxymethyl groups on heterocyclic systems, to aldehydes. orgsyn.org

Further oxidation of the aldehyde or direct oxidation of the alcohol can yield the corresponding carboxylic acid. A known method for preparing imidazole-4(5)-monocarboxylic acids involves the oxidation of 4-hydroxymethylimidazoles with nitric acid. google.com It is plausible that similar conditions could be applied to synthesize 4,5-dimethyl-1H-imidazole-2-carboxylic acid.

ProductReagent/Conditions (Analogous Reactions)Reference
4,5-dimethyl-1H-imidazole-2-carboxaldehydeMnO₂ orgsyn.org
4,5-dimethyl-1H-imidazole-2-carboxylic acidNitric Acid google.com

The hydroxymethyl group can be converted to a variety of other functional groups through substitution reactions. A common transformation is the conversion to a halomethyl derivative, which can then serve as a versatile intermediate for further nucleophilic substitutions. For example, treatment with thionyl chloride (SOCl₂) can convert the alcohol to the corresponding chloromethyl derivative. This has been demonstrated in the synthesis of 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole from the corresponding methanol (B129727) precursor. nih.gov

The imidazole (B134444) nitrogen atoms are also susceptible to alkylation. The N-H proton is acidic and can be removed by a base, followed by reaction with an alkylating agent to introduce a substituent at the N1 position.

Functional Group Interconversions on the Imidazole Ring

Functional group interconversions on the imidazole ring itself, apart from the hydroxymethyl group, primarily involve the N-H proton and the two methyl groups. N-alkylation, as mentioned previously, is a common reaction. The methyl groups at the C4 and C5 positions are generally less reactive but could potentially undergo radical substitution under specific conditions, though this is less common.

Electrophilic and Nucleophilic Substitution Patterns on the Imidazole Nucleus

The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The C4 and C5 positions are the most electron-rich and are the typical sites for electrophilic attack.

Nitration of imidazoles is a well-documented electrophilic substitution reaction. For instance, the nitration of imidazole and its derivatives with a mixture of nitric acid and sulfuric acid typically yields 4(5)-nitroimidazoles. bibliotekanauki.pl In the case of 1-methylimidazole, nitration leads to the formation of 1-methyl-5-nitroimidazole. nih.gov It is therefore expected that the nitration of this compound would likely occur at the C4 or C5 position, if it were not already substituted. Given the presence of the methyl groups, direct nitration on the ring is less common.

Nucleophilic substitution on the imidazole ring is generally more difficult unless the ring is activated by electron-withdrawing groups or a good leaving group is present.

C-H Functionalization and Cross-Coupling Methodologies

Modern synthetic methods, such as C-H functionalization and cross-coupling reactions, have emerged as powerful tools for the derivatization of imidazole scaffolds.

Direct C-H arylation of imidazoles has been successfully achieved using palladium and nickel catalysts. For example, nickel-catalyzed C-H arylation of imidazoles with phenol (B47542) derivatives has been reported. nih.govnagoya-u.ac.jp These reactions often occur at the C2 or C5 position. For 4,5-disubstituted imidazoles, the C2 position is the primary site for this transformation. Palladium-catalyzed direct C-5 arylation of imidazoles with aryl chlorides has also been demonstrated. acs.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also widely used to introduce aryl or other substituents onto the imidazole ring. researchgate.netresearchgate.netnih.gov These reactions typically require a halogenated imidazole precursor. For instance, a bromo-substituted imidazole can be coupled with a boronic acid in the presence of a palladium catalyst and a base.

Reaction TypeCatalyst/Reagents (General Examples)Position of FunctionalizationReference
C-H ArylationNi(OTf)₂/dcype, K₃PO₄C2 nih.govnagoya-u.ac.jp
C-H ArylationPd(OAc)₂, CuIC2 researchgate.net
Suzuki-Miyaura CouplingPdCl₂(dppf)C4/C5 (from bromo-imidazole) researchgate.net

Coordination Chemistry and Ligand Design Principles Involving 4,5 Dimethyl 1h Imidazol 2 Yl Methanol Derivatives

Chelation Behavior with Transition Metal Ions

(4,5-Dimethyl-1H-imidazol-2-yl)methanol possesses multiple potential donor sites, making it an interesting candidate for chelation with transition metal ions. The ligand contains two nitrogen atoms within the imidazole (B134444) ring—a pyridinic (sp²-hybridized) nitrogen and a pyrrolic (protonated) nitrogen—and an oxygen atom in the hydroxymethyl group at the C2 position.

The primary coordination is expected to occur through the lone pair of electrons on the pyridinic nitrogen atom, which acts as a Lewis base. wikipedia.orgnih.gov Furthermore, the hydroxyl group can participate in coordination, leading to the formation of a stable five-membered chelate ring with a metal ion. This bidentate (N, O) coordination mode is common for similar ligands containing both imidazole and alcohol or phenol (B47542) groups. researchgate.net Potentiometric studies on analogous 2-(2'-hydroxyphenyl)imidazole ligands have demonstrated coordination involving the imidazole nitrogen and the deprotonated hydroxyl oxygen. researchgate.net

The chelation behavior can be influenced by the pH of the medium. In basic conditions, the hydroxyl group can be deprotonated, enhancing its coordinating ability as an alkoxide. Similarly, the N-H proton of the imidazole ring is acidic (pKa around 14.5) and can be removed to form an imidazolate anion, which can act as a bridging ligand between two metal centers. wikipedia.org The interplay between the metal ion's properties (size, charge, and Lewis acidity) and reaction conditions dictates the final coordination mode. The design of such chelating ligands is fundamental in the development of biomimetic model complexes that mimic the active sites of metalloproteins, where histidine (an imidazole-containing amino acid) is a common coordinating residue. mdpi.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound derivatives generally involves the reaction of the ligand with a suitable transition metal salt in a polar solvent. nih.govmdpi.com

Commonly employed synthetic methods include:

Direct Reaction: Stirring or refluxing a solution of the ligand and a metal salt (e.g., chlorides, acetates, nitrates) in a solvent like methanol (B129727), ethanol (B145695), or acetonitrile. The resulting complex may precipitate directly from the solution or be obtained after solvent evaporation. nih.gov

Solvothermal Synthesis: Carrying out the reaction in a sealed vessel at elevated temperatures. This method is often used to grow single crystals suitable for X-ray diffraction analysis and can promote the formation of thermodynamically stable polymeric structures. nih.gov

The stoichiometry of the reactants (metal-to-ligand ratio) is a critical parameter that can be adjusted to control the final structure of the complex, yielding compounds with varying numbers of ligands per metal center. researchgate.net

The structural versatility of the imidazole moiety allows this compound to form both discrete monomeric complexes and extended polymeric architectures. researchgate.netmdpi.com

Monomeric Complexes: When acting as a terminal, chelating ligand, this compound can form simple mononuclear complexes. In these structures, one or more ligand molecules coordinate to a central metal ion. The remaining coordination sites on the metal are typically occupied by other ligands such as halides, water, or solvent molecules. For example, tetrahedral or square planar geometries can be achieved with M(L)₂X₂ type complexes, while octahedral geometries are common for M(L)₂(H₂O)₂X₂. researchgate.net

Polymeric Coordination Architectures: The ability of the imidazole ring to bridge metal centers is key to forming coordination polymers (CPs). The pyrrolic N-H group can be deprotonated to form an imidazolate, which can then bridge two metal ions. This N1,N3-bridging mode can lead to the formation of one-dimensional (1D) chains, two-dimensional (2D) layers, or complex three-dimensional (3D) metal-organic frameworks (MOFs). mdpi.comosti.gov The final architecture is influenced by factors such as the coordination geometry of the metal ion, the presence of ancillary ligands (like carboxylates), and the reaction conditions. researchgate.netosti.gov For instance, studies on mixed-ligand systems containing imidazole and carboxylate donors have yielded a variety of structures ranging from 1D chains to interpenetrating 3D frameworks. osti.gov

Table 1: Examples of Coordination Architectures with Imidazole-Based Ligands

Ligand System Metal Ion Resulting Architecture Reference
1,3-di(1H-imidazol-4-yl)benzene & H₃btc Zn(II) 3-fold interpenetrating 3D framework osti.gov
4-imidazol-1-yl-benzoic acid Cd(II) 2D → 2D interpenetrating network researchgate.net
1-Ethylimidazole & Ni(CN)₄²⁻ Fe(II) 2D cyano-bridged layer mdpi.com

This table is illustrative of architectures achievable with imidazole derivatives and is based on available research data.

Spectroscopic techniques are essential for characterizing the formation and structure of metal complexes.

Infrared (IR) Spectroscopy: Coordination of the imidazole ring to a metal ion can be observed by shifts in the IR absorption bands. The C=N stretching vibration of the imidazole ring, typically found around 1500-1650 cm⁻¹, often shifts to a different frequency upon complexation. The N-H stretching vibration (around 3100-3300 cm⁻¹) may also shift or broaden, indicating the involvement of this group in coordination or hydrogen bonding. If the hydroxyl group coordinates to the metal, a shift in the O-H stretching frequency (around 3200-3400 cm⁻¹) and the C-O stretching frequency (around 1000-1200 cm⁻¹) would be expected. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: For complexes of transition metals with unfilled d-orbitals, UV-Vis spectroscopy can reveal information about the coordination environment. The appearance of new absorption bands in the visible region, corresponding to d-d electronic transitions, is a clear indication of complex formation. The position and intensity of these bands are dependent on the metal ion and the geometry of the complex (e.g., octahedral vs. tetrahedral). researchgate.net Ligand-to-metal or metal-to-ligand charge transfer (LMCT/MLCT) bands may also appear, typically in the UV or near-UV region.

Table 2: Illustrative Spectroscopic Data for Metal Complex Formation

Complex Type Spectroscopic Technique Key Observation Interpretation Reference
Imidazole-based Ni(II) Complex IR Spectroscopy Shift in C=N stretching frequency Coordination via imidazole nitrogen researchgate.net
Imidazole-based Cu(II) Complex UV-Vis Spectroscopy Appearance of a broad band in the 600-900 nm range d-d transition confirming Cu(II) complexation nih.gov

This table provides representative data based on studies of related heterocyclic-metal complexes.

Role of Imidazole Nitrogen Atoms in Coordination

The two nitrogen atoms in the imidazole ring have distinct electronic properties and play different roles in coordination. researchgate.netnih.gov

Pyridinic Nitrogen (N3): This nitrogen atom possesses a lone pair of electrons in an sp² hybrid orbital that is not part of the aromatic π-system. It is the primary site for coordination, acting as a σ-donor (Lewis base) to a metal ion. wikipedia.orgnih.gov This is the most common mode of coordination for neutral imidazole ligands.

Pyrrolic Nitrogen (N1): This nitrogen is bonded to a hydrogen atom, and its lone pair is part of the 6π aromatic system of the ring. In its protonated form, it is generally not available for coordination. nih.gov However, the N-H proton is weakly acidic and can be lost under basic conditions or upon reaction with certain metal ions to form an imidazolate anion. This anionic ligand can then coordinate to a metal through N1. When both N1 and N3 are coordinated to different metal centers, the imidazolate acts as a bridge, which is a fundamental interaction in the construction of many coordination polymers and MOFs. researchgate.netmdpi.com

The amphoteric nature of imidazole allows it to act as both a proton donor and acceptor, contributing to its versatility in forming diverse and stable metal complexes. wikipedia.org

Stereochemical Aspects of Metal-Imidazole Complexes

The coordination of substituted imidazole ligands like this compound can lead to various forms of isomerism in the resulting metal complexes. The steric bulk introduced by the two methyl groups at the C4 and C5 positions can significantly influence the arrangement of ligands around the metal center.

For a square planar complex of the type [M(L)₂X₂], where L is a monodentate this compound coordinating through the pyridinic nitrogen, two geometric isomers are possible: cis and trans. The steric hindrance between the bulky ligands would likely favor the formation of the trans isomer to minimize ligand-ligand repulsion.

In octahedral complexes, such as [M(L)₄X₂] or [M(L)₂(chelating ligand)₂], a richer variety of geometric isomers exists. Furthermore, if the this compound acts as a bidentate (N,O) chelating ligand, the resulting complex can exhibit chirality. For an octahedral complex with three such chelating ligands, [M(L)₃], two enantiomers (Δ and Λ) can be formed. The development of chiral N-heterocyclic carbene precursors from chiral diamines highlights the importance of stereochemistry in the design of asymmetric catalysts. nih.gov The specific stereoisomer obtained can depend on the synthetic method, temperature, and the nature of the metal ion and other coordinating ligands.

Design and Synthesis of N-Heterocyclic Carbene (NHC) Precursors

N-Heterocyclic Carbenes (NHCs) have emerged as a powerful class of ligands in organometallic chemistry and catalysis, prized for their strong σ-donating properties and steric tunability. nih.govscripps.edu Imidazolium (B1220033) salts are the most common precursors to imidazole-based NHCs. nih.gov

The conversion of an imidazole derivative like this compound into an NHC precursor would typically involve a multi-step synthesis:

Modification of the 2-substituent: The C2-hydroxymethyl group is not directly compatible with the standard NHC generation pathway. It would likely need to be removed or converted. A common route to NHCs involves the reaction of a diamine with a C1 building block like triethyl orthoformate or paraformaldehyde. nih.gov Therefore, a synthetic strategy might involve cleaving the C-C bond or using the 4,5-dimethylimidazole backbone in a different synthetic route.

N-functionalization: A more direct, albeit challenging, approach would start with 4,5-dimethylimidazole. This would be followed by the introduction of two substituents (e.g., alkyl or aryl groups) onto the two nitrogen atoms.

Formation of the Imidazolium Salt: The crucial step is the formation of the imidazolium salt. A common method involves reacting a 1-substituted imidazole with an alkyl halide (R-X) to form a 1,3-disubstituted imidazolium halide. scripps.edu

Deprotonation to NHC: The resulting imidazolium salt is the direct NHC precursor. Treatment with a strong base (e.g., NaH, KOtBu) deprotonates the C2 carbon, yielding the free, highly reactive N-heterocyclic carbene. nih.gov This carbene can then be trapped in situ with a metal complex.

The steric and electronic properties of the NHC can be precisely tuned by varying the substituents on the nitrogen atoms and the imidazole backbone. nih.govupenn.edu The 4,5-dimethyl substitution on the backbone of the target compound provides steric bulk, which can be advantageous in creating stable metal complexes and influencing the selectivity of catalytic reactions.

Catalytic Applications of 4,5 Dimethyl 1h Imidazol 2 Yl Methanol Derivatives and Their Metal Complexes

Homogeneous Catalysis

In homogeneous catalysis, derivatives of (4,5-dimethyl-1H-imidazol-2-yl)methanol are primarily utilized as ligands that coordinate to a metal center, influencing its reactivity, selectivity, and stability. They are also employed in metal-free organocatalytic systems.

Metal-Catalyzed Organic Transformations (e.g., Cross-Coupling Reactions)

Derivatives of this compound are frequently used to form N-heterocyclic carbene (NHC) or imidazole-based ligands for transition metal catalysts, particularly palladium. These complexes have demonstrated high efficacy in C-C bond-forming reactions such as the Suzuki-Miyaura cross-coupling.

For instance, PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) palladium complexes featuring ligands derived from 1H-imidazole-4,5-dicarboxylic acid have been developed as metallosurfactants for catalysis in water-organic media. These catalysts show excellent activity in Suzuki-Miyaura reactions. A study demonstrated that a Pd(II) metallosurfactant with a tetradecyl lipophilic fragment was significantly more active than commercial PEPPSI complexes in aqueous solutions, an effect attributed to the formation of stable monodisperse aggregates. google.com

Thiosemicarbazone–palladium(II)–imidazole (B134444) complexes have also been explored as efficient pre-catalysts for Suzuki-Miyaura cross-coupling reactions. These air- and moisture-stable, phosphine-free systems can effectively catalyze the coupling of various aryl bromides and chlorides with phenylboronic acid under mild conditions, often in aqueous media at room temperature. researchgate.net

Below is a table summarizing the performance of representative imidazole-based palladium catalysts in the Suzuki-Miyaura reaction.

Catalyst SystemReactionConditionsYieldKey Findings
PEPPSI-Type Pd(II) Metallosurfactant (Imidazole-dicarboxylic acid derivative)Suzuki-Miyaura CouplingAqueous solutionHighThree times more active than commercial PEPPSI complexes due to stable aggregate formation. google.com
Thiosemicarbazone–Pd(II)–Imidazole ComplexSuzuki-Miyaura Coupling of Aryl BromidesDMF/H₂O, K₂CO₃, 100 °C54-91%Catalyst is likely heterogeneous in nature. researchgate.net
Immobilized bis-NHC-Pd ComplexSuzuki-Miyaura CouplingAqueous media, low Pd loading (0.03 mol%)ExcellentCatalyst is easily retrievable and can be reused up to six times without loss of activity. researchgate.net

Organocatalytic Systems

Imidazole and its derivatives can function as effective organocatalysts, operating without a metal center. Their basic nitrogen atoms can act as Brønsted or Lewis bases, while the C2-proton on the corresponding imidazolium (B1220033) salt can engage in hydrogen bonding, activating substrates. rsc.orgmdpi.com

Imidazolium-based dicationic ionic liquids (DILs) have been successfully used as organocatalysts for the cycloaddition of CO₂ to epoxides. The catalytic activity stems from the acidic proton on the imidazole ring, which activates the epoxide. Research has shown that the length of the alkyl chain on the imidazole ring and the linker between the cationic centers influences the catalytic efficiency. mdpi.com

Furthermore, imidazole itself has been employed as an organocatalyst in multicomponent reactions to generate molecular diversity. It facilitates the in situ formation of arylidenemalononitrile derivatives, which then react with various nucleophiles to produce highly functionalized heterocycles like 2-amino-4H-chromenes under nearly neutral conditions. rsc.org Chiral bicyclic imidazole catalysts have also been designed for a range of enantioselective reactions, including the synthesis of the antiviral drug remdesivir (B604916) via asymmetric phosphorylation. acs.org

Heterogeneous Catalysis

To overcome challenges associated with catalyst separation and recycling in homogeneous systems, derivatives of this compound have been incorporated into solid supports.

Integration into Metal-Organic Frameworks (MOFs) for Catalysis

Imidazole derivatives are excellent building blocks for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) due to their robust coordination capabilities. alfa-chemistry.com These crystalline porous materials can act as highly effective heterogeneous catalysts.

Imidazole-functionalized COFs have been synthesized and subsequently coordinated with transition metal ions (e.g., Co²⁺, Ni²⁺, Fe³⁺) to create novel electrocatalysts. mdpi.com A cobalt-coordinated imidazole-modified COF (COF-IM@Co) demonstrated superior performance in the oxygen evolution reaction (OER) in alkaline conditions, highlighting the synergistic effect between the porous framework and the coordinated metal-imidazole active sites. mdpi.com

Similarly, Imidazolate Frameworks Potsdam (IFPs), a class of MOFs, are promising heterogeneous photocatalysts for the visible-light-driven reduction of CO₂. A cobalt-based framework, IFP-5(Co), showed remarkable activity, producing 1174 μmol g⁻¹ of CO in one hour. The catalytic performance of a zinc-based framework, IFP-1(Zn), was significantly enhanced by partial substitution with redox-active Co(II) ions. nih.gov

Catalyst SystemApplicationPerformance MetricKey Findings
COF-IM@Co (Cobalt-coordinated imidazole-modified COF)Oxygen Evolution Reaction (OER)Overpotential of 403.8 mV at 10 mA cm⁻²Imidazole modification creates active coordination sites, enhancing catalytic efficiency. mdpi.com
IFP-5(Co) (Cobalt-based Imidazolate Framework)Photocatalytic CO₂ Reduction1174 μmol g⁻¹ CO evolution in 1 hrOutperforms bimetallic and single-metal zinc analogues due to catalytic cobalt sites. nih.gov
IFP-1(Zn/Co) (Bimetallic Imidazolate Framework)Photocatalytic CO₂ Reduction637 μmol g⁻¹ CO evolution in 1 hrPartial substitution of Zn(II) with Co(II) significantly boosts photocatalytic activity. nih.gov

Surface Immobilization of Imidazole-Based Catalysts

Immobilizing homogeneous catalysts onto solid supports is a widely used strategy to bridge the gap between homogeneous and heterogeneous catalysis. Imidazole derivatives can be anchored to various materials, such as silica (B1680970), polymers, or nanoparticles.

For example, polysiloxane microspheres have been decorated with imidazole groups, which then serve as anchors to bind palladium. Subsequent reduction leads to the formation of palladium nanoparticles on the surface, creating a robust heterogeneous catalyst for hydrogenation reactions. This approach leverages the stabilizing effect of the imidazole ligand while providing a recyclable catalytic system.

Another study reported the immobilization of oxidovanadium(IV) complexes containing imidazole-based ligands on chloromethylated polystyrene. These polymer-supported heterogeneous catalysts were effective in promoting one-pot, three-component reactions to synthesize biologically active trisubstituted imidazoles. consensus.app

Mechanistic Studies of Catalytic Cycles

Understanding the mechanistic pathways of catalytic reactions involving imidazole derivatives is crucial for catalyst optimization. For the widely used Suzuki-Miyaura cross-coupling reaction, the catalytic cycle is generally accepted to proceed through three main steps: oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov

Oxidative Addition: The active Pd(0) species, stabilized by imidazole-based ligands, reacts with an organic halide (R¹-X) to form a Pd(II) intermediate.

Transmetalation: The organic group (R²) from the organoboron reagent is transferred to the palladium center, typically assisted by a base, displacing the halide.

Reductive Elimination: The two organic fragments (R¹ and R²) couple and are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst for the next cycle. nih.gov

Computational and experimental studies are key to elucidating the precise role of the imidazole ligand in each step. The ligand's steric and electronic properties can influence the rate-determining step of the cycle and prevent the formation of inactive palladium species. nih.govresearchgate.net

Beyond cross-coupling, mechanistic investigations have also been performed on other catalytic systems. For the electrocatalytic semihydrogenation of acetylene (B1199291) by imidazole derivatives, Gibbs free energy diagrams have been calculated. These studies reveal that deprotonated 2-thiolimidazole can act as a highly efficient and selective metal-free catalyst, with the pyridinic nitrogen of the imidazole ring playing a key role in the catalytic process. tandfonline.com

Exploration in Advanced Materials Science Based on 4,5 Dimethyl 1h Imidazol 2 Yl Methanol

Incorporation into Polymer Matrices for Enhanced Material Properties

The incorporation of imidazole-containing molecules into polymer matrices is a known strategy for enhancing material properties such as thermal stability, conductivity, and mechanical strength. researchgate.net While direct studies on the use of (4,5-dimethyl-1H-imidazol-2-yl)methanol in polymers are limited, the structural features of the compound suggest its potential as a valuable additive or monomer.

The hydroxyl group of this compound can be utilized for covalent incorporation into polymer chains through esterification or etherification reactions. This could lead to the development of polyesters or polyethers with pendant imidazole (B134444) groups. These pendant groups can introduce several beneficial properties:

Enhanced Mechanical Properties: The rigid structure of the imidazole ring can enhance the stiffness and strength of the polymer.

Coordination Sites for Metal Ions: The nitrogen atoms in the imidazole ring can act as ligands for metal ions. researchgate.net This property can be exploited to create polymer-metal composites with catalytic or magnetic properties.

Proton Conductivity: The imidazole group can facilitate proton transport, making polymers containing this moiety potentially useful for applications in fuel cell membranes.

Table 1: Potential Effects of Incorporating this compound into Polymer Matrices

Property EnhancedMechanism of EnhancementPotential Application
Thermal StabilityIntroduction of the thermally stable imidazole ring into the polymer structure. researchgate.netHigh-performance plastics, coatings
Mechanical StrengthIncreased rigidity of the polymer chains due to the inflexible imidazole ring.Engineering plastics, composites
Metal CoordinationThe nitrogen atoms of the imidazole ring acting as coordination sites for metal ions. researchgate.netCatalysis, magnetic materials
Proton ConductivityFacilitation of proton hopping along the imidazole-containing polymer chains.Fuel cell membranes, sensors

Development of Optoelectronic Materials and Dyes

Imidazole derivatives have been investigated for their potential in optoelectronic applications, including as components of organic light-emitting diodes (OLEDs) and fluorescent dyes. nih.govnih.gov The electronic properties of the imidazole ring, which can be tuned by substituents, are key to these applications.

The development of imidazole-based dyes often involves creating donor-acceptor systems within the molecule to facilitate charge transfer, a process that can lead to fluorescence. unipd.it The this compound molecule itself is not a typical dye, but it could be a precursor in the synthesis of such materials.

Application in Supramolecular Assemblies and Self-Assembled Structures

Supramolecular chemistry, which involves the assembly of molecules through non-covalent interactions, is a powerful tool for creating complex and functional materials. The imidazole group is particularly well-suited for directing self-assembly due to its ability to participate in hydrogen bonding and coordination with metal ions. researchgate.netnih.gov

This compound possesses both a hydrogen bond donor (the N-H of the imidazole) and acceptor (the other nitrogen atom), as well as a hydroxyl group that can also engage in hydrogen bonding. These features could enable the formation of well-defined supramolecular structures, such as one-dimensional chains or two-dimensional networks. nih.gov

Furthermore, the coordination of the imidazole nitrogen atoms to metal centers is a widely used strategy for constructing coordination polymers and metal-organic frameworks (MOFs). researchgate.netnih.gov By acting as a ligand, this compound could be used to create novel coordination polymers with potentially interesting catalytic, porous, or magnetic properties. The methanol (B129727) group could also participate in coordinating the metal ion or form further hydrogen bonds to stabilize the resulting structure.

Table 2: Potential Supramolecular Interactions of this compound

Interaction TypeParticipating GroupsResulting Structure
Hydrogen BondingImidazole N-H, Imidazole N, Hydroxyl (-OH)Chains, sheets, networks nih.gov
Metal CoordinationImidazole N atomsCoordination polymers, MOFs researchgate.netnih.gov

Sensing Applications (Non-biological detection mechanisms)

The ability of the imidazole ring to bind to metal ions makes it a promising component for chemical sensors. researchgate.net The binding of a metal ion to an imidazole-containing molecule can lead to a change in the molecule's photophysical properties, such as fluorescence, which can be used for detection.

While there are no specific reports on the use of this compound as a non-biological sensor, its structural features suggest potential in this area. It could be developed into a chemosensor for the detection of specific metal ions. For example, a derivative of this compound, 2-(4,5-dimethyl-1-m-tolyl-1H-imidazol-2-yl)phenol, has been shown to act as a selective fluorescent sensor for iron(III) ions. researchgate.net This suggests that the (4,5-dimethyl-1H-imidazol) core is a viable platform for designing such sensors.

The general mechanism for such a sensor would involve the coordination of the target metal ion to the imidazole nitrogen atoms, leading to a change in the electronic structure of the molecule and a corresponding change in its fluorescence emission. The selectivity of the sensor for a particular metal ion could be tuned by modifying the substituents on the imidazole ring.

Future Perspectives and Emerging Research Directions for 4,5 Dimethyl 1h Imidazol 2 Yl Methanol

Innovations in Sustainable Synthesis

The synthesis of substituted imidazoles is undergoing a significant transformation, moving away from time-consuming, energy-intensive classical methods toward greener, more efficient protocols. mdpi.com Future research on (4,5-dimethyl-1H-imidazol-2-yl)methanol and its derivatives is increasingly likely to adopt these sustainable approaches, which prioritize high yields, minimal waste, and the use of reusable or environmentally benign catalysts. formalifesciencemarketing.com

One of the most promising innovations is the use of ultrasonic irradiation (sonochemistry) to drive reactions. Ultrasound-assisted synthesis has been shown to dramatically reduce reaction times and improve yields in the formation of tetrasubstituted imidazoles compared to traditional heating methods. mdpi.comnih.gov This technique enhances mass transfer and accelerates reactions, often at lower temperatures, contributing to energy efficiency. mdpi.comnih.govnih.gov

Another key area is the development and application of novel reusable catalysts . Research has demonstrated the efficacy of various solid catalysts that can be easily recovered and reused for multiple cycles without significant loss of activity. nih.gov Examples include:

Nanocrystalline metal oxides such as MgAl2O4 and γ-Al2O3 nanoparticles, which provide high surface area and catalytic activity for multi-component reactions that form the imidazole (B134444) core. mdpi.comnih.gov

Modified silica (B1680970) catalysts , such as silica-sulfuric acid and mesoporous nano-reactors like SBA-SO3H, which act as efficient and recyclable solid acid catalysts. mdpi.com

Magnetic nanoparticles coated with a catalytic layer, which allow for simple magnetic separation and recovery from the reaction mixture. nih.gov

These catalytic systems are often employed in one-pot, multi-component reactions under solvent-free conditions , further enhancing the green credentials of the synthesis by eliminating the need for volatile and often hazardous organic solvents. researchgate.net

Table 1: Emerging Sustainable Synthesis Methods for Imidazole Derivatives
InnovationExample Catalyst/MethodKey AdvantagesReference
SonochemistryUltrasonic Irradiation (40 kHz)Accelerated reaction rates, improved yields, reduced energy consumption. mdpi.comnih.gov
NanocatalysisNanocrystalline MgAl2O4 or γ-Al2O3High catalytic activity, high surface area, reusability. mdpi.comnih.gov
Solid Acid CatalysisMesoporous SBA-SO3HExcellent yields, short reaction times, catalyst is easily recovered and reused. mdpi.com
Solvent-Free SynthesisReaction without a solvent mediumReduces volatile organic compound (VOC) emissions, simplifies work-up. researchgate.net
Phase-Transfer CatalysisMulti-site phase-transfer catalysts (e.g., MPTC)Enhances reaction rates in biphasic systems, often combined with ultrasound. nih.gov

Exploration of Novel Ligand Architectures for Diverse Chemical Applications

A major direction for future research lies in using this compound as a precursor for sophisticated ligand architectures, particularly N-Heterocyclic Carbenes (NHCs) . NHCs have become a cornerstone of modern organometallic chemistry and catalysis, often serving as superior alternatives to traditional phosphine (B1218219) ligands due to their strong σ-donating properties and steric tuneability. nih.gov The synthesis of an NHC from this compound typically involves converting the methanol (B129727) group to a leaving group, followed by N-alkylation/arylation and deprotonation to yield the carbene.

The versatility of the imidazole core allows for the fine-tuning of the NHC's electronic and steric properties, making them highly adaptable for specific catalytic applications. nih.gov Research has focused on creating NHC-metal complexes with a range of transition metals, including nickel, silver, gold, palladium, and ruthenium. nih.govinonu.edu.trmdpi.com These complexes have shown significant promise as catalysts in a variety of organic transformations and as potential therapeutic agents. nih.gov

Emerging applications for these novel ligand architectures include:

Asymmetric Catalysis : Designing chiral NHC ligands to induce enantioselectivity in reactions, such as the nickel-catalyzed reductive coupling of aldehydes and alkynes to produce allylic alcohols. nih.gov

Cross-Coupling Reactions : Utilizing robust NHC-metal complexes as catalysts for fundamental carbon-carbon and carbon-heteroatom bond-forming reactions. inonu.edu.tr

Bio-organometallic Chemistry : Developing NHC-metal complexes with specific biological activities, such as antimicrobial and anticancer properties. nih.govmdpi.com The hydroxyethyl (B10761427) substituent on some NHC precursors has been noted for its potential in creating complexes with interesting bioactivity. mdpi.com

Table 2: Applications of Imidazole-Derived N-Heterocyclic Carbene (NHC) Ligands
Metal CenterApplication AreaExample Reaction/TargetReference
Nickel(II)Asymmetric CatalysisReductive coupling of aldehydes and alkynes. nih.govgoogle.com
Ruthenium(II)Transfer Hydrogenation & Biological ActivityCatalytic reduction of ketones; antimicrobial and antioxidant activity. inonu.edu.tr
Silver(I)Enzyme Inhibition & Antimicrobial AgentsInhibition of metabolic enzymes like carbonic anhydrase; antimicrobial drugs. nih.govmdpi.com
Gold(I)/Gold(III)Anticancer & Antimicrobial DrugsDevelopment of metal-based therapeutic agents. nih.gov
Palladium(II)Cross-Coupling ReactionsCatalysts for Heck and Suzuki-Miyaura reactions. nih.gov

Advanced Computational Design and Prediction of Derivatives

Computational chemistry, particularly Density Functional Theory (DFT) , has become an indispensable tool for accelerating the design and understanding of new molecules. bohrium.comresearchgate.net For this compound and its derivatives, DFT calculations offer a powerful way to predict their chemical behavior, reactivity, and suitability for various applications before committing to extensive laboratory synthesis. bohrium.comiucr.org

Future research will increasingly rely on these in-silico methods to screen potential derivatives and guide synthetic efforts. Key computational approaches include:

Frontier Molecular Orbital (HOMO-LUMO) Analysis : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to predict the molecule's reactivity. bohrium.comorientjchem.org A small HOMO-LUMO energy gap generally indicates higher chemical reactivity and is a key parameter in designing catalysts and corrosion inhibitors. bohrium.comresearchgate.net

Molecular Electrostatic Potential (MEP) : MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. orientjchem.orgresearchgate.net This is crucial for predicting how a molecule will interact with other reagents, metal surfaces, or biological receptors. researchgate.net

Natural Bond Orbital (NBO) Analysis : NBO analysis provides insights into intramolecular charge transfer, hyper-conjugative interactions, and the stability of the molecule. orientjchem.orgresearchgate.net It helps to understand the delocalization of electrons, which is fundamental to the aromaticity and stability of the imidazole ring.

Molecular Docking : This technique simulates the interaction between a ligand and a target protein or enzyme active site. It is used extensively in drug discovery to predict the binding affinity and orientation of potential inhibitors, guiding the design of new therapeutic agents based on the imidazole scaffold. researchgate.net

Table 3: Computational Methods in the Study of Imidazole Derivatives
Computational MethodInformation ObtainedRelevance/ApplicationReference
Density Functional Theory (DFT)Optimized molecular geometry, bond lengths, and angles.Provides the fundamental structure for all other calculations. bohrium.comiucr.org
HOMO-LUMO AnalysisEnergy gap, prediction of electron-donating/accepting ability.Assesses chemical reactivity, catalytic potential, and corrosion inhibition. bohrium.comresearchgate.netorientjchem.org
Molecular Electrostatic Potential (MEP)Maps of electron density and charge distribution.Identifies sites for nucleophilic and electrophilic attack, predicts intermolecular interactions. orientjchem.orgresearchgate.net
Natural Bond Orbital (NBO) AnalysisHyper-conjugative interactions, charge delocalization, molecular stability.Elucidates the electronic structure and stability of the imidazole ring. researchgate.net

Integration into Multi-Functional Hybrid Materials

The imidazole moiety is an excellent building block for constructing advanced materials due to its ability to coordinate with metal ions and participate in hydrogen bonding and π–π stacking interactions. elsevierpure.comresearchgate.net A significant future direction for this compound is its use as a synthon for creating multi-functional hybrid materials, where the imidazole unit is integrated into larger polymeric or crystalline networks.

Two primary classes of such materials are emerging:

Metal-Organic Frameworks (MOFs) : MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. By modifying this compound to introduce additional coordinating groups (e.g., carboxylates), it can be used as a ligand to build MOFs. rsc.orgacs.org Imidazole-based MOFs are being explored for a wide range of applications, including gas storage and separation, catalysis, and chemical sensing, due to their high porosity and tunable properties. rsc.orgacs.org Some imidazole-based MOFs exhibit interesting luminescence properties that can be modulated by the presence of specific analytes, making them suitable for fluorescent sensors. acs.org

Hybrid Polymers and Materials : The imidazole ring can be incorporated into polymer backbones or as a functional side group. elsevierpure.comresearchgate.net This can create materials with tailored properties, such as imidazolium-containing polymers that offer unique electrostatic interactions for applications in antimicrobial surfaces, ion extraction, and as bioactive materials. elsevierpure.com Furthermore, imidazole derivatives are being investigated for the creation of novel semiconductor materials. For instance, an imidazole-based perovskite-related material was recently developed as a lead-free, thermally stable ferroelectric semiconductor, highlighting the potential for imidazole derivatives in next-generation optoelectronics. acs.org

Table 4: Imidazole-Based Multi-Functional and Hybrid Materials
Material ClassMethod of IntegrationResulting Functionality/ApplicationReference
Metal-Organic Frameworks (MOFs)Use of imidazole-carboxylate ligands to link metal nodes.Gas adsorption, proton conduction, fluorescent sensing (e.g., for picric acid). rsc.orgacs.orgacs.org
Imidazolium (B1220033) PolymersIncorporation of imidazolium salts into polymer chains.Antimicrobial surfaces, ion extraction, hydrogels, self-assembly. elsevierpure.com
Hybrid PolymersUse of polymer-supported catalysts for imidazole synthesis.Efficient and reusable catalytic systems for green chemistry. researchgate.net
Ferroelectric SemiconductorsFormation of perovskite-related structures with imidazole-based cations.Lead-free materials for solar cells and optoelectronic devices. acs.org

Q & A

Basic: What are the optimal synthetic routes for (4,5-dimethyl-1H-imidazol-2-yl)methanol, and how can purity be validated?

Methodological Answer:
The synthesis typically involves condensation reactions of imidazole precursors. For example, ligands derived from this compound are synthesized via diazenyl or azo coupling reactions, as demonstrated in the preparation of DMIPNI (1-(4-(((4,5-dimethyl-1H-imidazol-2-yl)diazenyl)methyl)phenyl)-N-(4-nitrobenzyl)ethan-1-imine) using UV-Vis, FT-IR, and NMR spectroscopy for validation . Purity can be assessed via melting point analysis, HPLC, and elemental CHN analysis. For coordination complexes, ascorbic acid is often used to stabilize metal ions during synthesis, followed by recrystallization in methanol/water mixtures .

Basic: How is this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • FT-IR : Key peaks include O-H stretching (~3200–3400 cm⁻¹) for the methanol group and C=N/C-N vibrations (1500–1600 cm⁻¹) for the imidazole ring .
  • NMR : 1^1H NMR shows resonances for methyl groups (~2.2–2.5 ppm), imidazole protons (~6.5–7.5 ppm), and the hydroxyl proton (broad signal at ~4.5–5.5 ppm) .
  • X-ray Crystallography : Programs like SHELXL and WinGX are used for structure refinement. Anisotropic displacement parameters and hydrogen-bonding interactions (e.g., O-H⋯N) are critical for validating molecular geometry .

Advanced: How does this compound function in spin-crossover complexes, and what spectroscopic tools assess its ligand field strength?

Methodological Answer:
This compound’s derivatives (e.g., 2,6-bis(4,5-dimethyl-1H-imidazol-2-yl)pyridine) act as strong-field ligands in iron(II) spin-crossover complexes. Key methods include:

  • Mössbauer Spectroscopy : Quantifies high-spin (HS) and low-spin (LS) states via quadrupole splitting and isomer shifts.
  • EXAFS : Probes local coordination geometry around the metal center.
  • Magnetic Susceptibility : Measures temperature-dependent χM_MT values to detect spin-state transitions. Splitting parameters (ΔLS_{LS} ~19,000–22,000 cm⁻¹) confirm ligand field strength .

Advanced: What challenges arise in crystallographic analysis of imidazole derivatives, and how are they resolved?

Methodological Answer:
Challenges include disorder in flexible side chains (e.g., the methanol group) and twinning in crystals. Strategies:

  • Data Collection : High-resolution synchrotron radiation improves data quality.
  • Refinement Tools : SHELXL’s restraints for anisotropic displacement parameters and hydrogen-bond constraints stabilize refinement.
  • Validation : Rint_{int} values < 5% and goodness-of-fit (GOF) ~1.0 ensure reliability. Programs like PLATON check for missed symmetry .

Advanced: How can researchers resolve contradictions in ligand field strength assessments across studies?

Methodological Answer:
Discrepancies may arise from variations in counterions, solvent effects, or measurement techniques. To address this:

  • Comparative Studies : Use standardized conditions (e.g., solvent, temperature) for magnetic and spectroscopic assays.
  • Computational Modeling : DFT calculations (e.g., ligand field splitting parameters) correlate experimental ΔLS_{LS} values with theoretical predictions.
  • Meta-Analysis : Cross-reference data from Mössbauer, EXAFS, and UV-Vis spectra to identify systematic errors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.